sodium;2-bromo-5-fluorobenzoate

Description

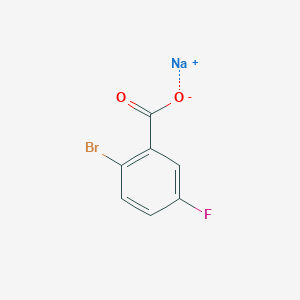

Sodium 2-bromo-5-fluorobenzoate is a halogenated aromatic carboxylate salt derived from 2-bromo-5-fluorobenzoic acid. The sodium salt form enhances water solubility, making it suitable for reactions requiring polar solvents. Its synthesis likely involves saponification of ester precursors (e.g., methyl or ethyl esters) followed by neutralization with sodium hydroxide .

Properties

CAS No. |

1938142-14-3 |

|---|---|

Molecular Formula |

C7H3BrFNaO2 |

Molecular Weight |

240.99 g/mol |

IUPAC Name |

sodium;2-bromo-5-fluorobenzoate |

InChI |

InChI=1S/C7H4BrFO2.Na/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |

InChI Key |

POYCQBCYHLNXKS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)[O-])Br.[Na+] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Sodium;2-bromo-5-fluorobenzoate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Molecular Targets and Pathways:

Enzyme Inhibition: this compound can act as an inhibitor for certain enzymes, affecting metabolic pathways.

Receptor Binding: The compound may bind to specific receptors, influencing cellular responses.

Mechanism of Action

Inhibition: The compound inhibits enzyme activity by binding to the active site, preventing substrate interaction.

Binding: It interacts with receptors, triggering or blocking signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Halogen Effects : Bromine (atomic radius 1.85 Å) imparts greater steric hindrance and polarizability compared to chlorine (atomic radius 0.99 Å), influencing reaction kinetics in cross-coupling reactions .

- Solubility : Sodium salts exhibit superior aqueous solubility (critical for biological assays) versus ester or acid forms .

Physicochemical Properties

- Thermal Stability : Sodium benzoate derivatives (e.g., sodium 4-methoxybenzoate) decompose above 200°C, suggesting sodium 2-bromo-5-fluorobenzoate has comparable thermal resilience .

- Acidity : The electron-withdrawing -Br and -F groups lower the pKa of the parent acid (~2.5–3.0), enhancing carboxylate stability in basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.